1,1,3,3-Tetrakis(methylsulfonyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrakis(methylsulfonyl)propane is a chemical compound with the molecular formula C₇H₁₆O₈S₄ and a molecular weight of 356.457 g/mol . It is characterized by the presence of four methylsulfonyl groups attached to a propane backbone. This compound is known for its high boiling point of 817.5°C at 760 mmHg and a density of 1.556 g/cm³ .
Preparation Methods
The synthesis of 1,1,3,3-Tetrakis(methylsulfonyl)propane typically involves the reaction of propane derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetrakis(methylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrakis(methylsulfonyl)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrakis(methylsulfonyl)propane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific application and target molecule .
Comparison with Similar Compounds
1,1,3,3-Tetrakis(methylsulfonyl)propane can be compared with other sulfonyl-containing compounds, such as:
1,1,3,3-Tetrakis(trifluoromethylsulfonyl)propane: This compound has trifluoromethyl groups instead of methyl groups, which can affect its reactivity and applications.
1,1,3,3-Tetrakis(ethylsulfonyl)propane: The presence of ethyl groups instead of methyl groups can lead to differences in physical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of four methylsulfonyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
40182-90-9 |
---|---|
Molecular Formula |
C7H16O8S4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,1,3,3-tetrakis(methylsulfonyl)propane |
InChI |
InChI=1S/C7H16O8S4/c1-16(8,9)6(17(2,10)11)5-7(18(3,12)13)19(4,14)15/h6-7H,5H2,1-4H3 |
InChI Key |
GEDLQVLLXKRBJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CC(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.